Tetraamminepalladium(2+) dinitrate

Description

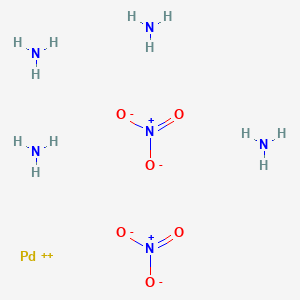

Structure

2D Structure

Properties

IUPAC Name |

azane;palladium(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDMMNCAAAYGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893423 | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraamminepalladium(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13601-08-6 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminepalladium(2+) dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Decomposition of Tetraamminepalladium(II) Dinitrate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. The document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who utilize palladium complexes in their work. This guide consolidates the available data on the thermal behavior of this compound, outlines detailed experimental protocols for its analysis, and presents a proposed decomposition pathway based on existing literature and studies of analogous metal ammine nitrate complexes. Due to a lack of detailed experimental studies specifically on tetraamminepalladium(II) dinitrate in readily available scientific literature, some aspects of the decomposition mechanism are proposed based on the behavior of similar compounds.

Introduction

Tetraamminepalladium(II) dinitrate is an inorganic coordination compound with the chemical formula --INVALID-LINK--₂. It serves as a precursor for the synthesis of palladium-based catalysts and other palladium-containing materials. The thermal stability and decomposition characteristics of this compound are of critical importance for its application in processes that involve elevated temperatures, such as catalyst preparation. Understanding its thermal decomposition pathway is essential for controlling the final properties of the resulting palladium species, be it metallic palladium or palladium oxide.

This guide summarizes the known quantitative data, provides standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visualizes the proposed decomposition logic.

Quantitative Decomposition Data

The available quantitative data on the thermal decomposition of tetraamminepalladium(II) dinitrate is limited. The primary data point found in the literature is the initial decomposition temperature.

Table 1: Thermal Decomposition Data for Tetraamminepalladium(II) Dinitrate

| Parameter | Value | Conditions | Source |

| Decomposition Temperature (Td) | 220 °C | 10% mass loss | Heating at 5.0 °C/minute in air |

Table 2: Summary of Stepwise Thermal Decomposition (Hypothetical)

No detailed experimental data for stepwise mass loss or enthalpy changes for tetraamminepalladium(II) dinitrate was found in the reviewed literature. The following table is a template based on the expected decomposition of similar metal ammine nitrates and will be updated as data becomes available.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue | Enthalpy Change (ΔH) |

| 1. Deamination | Not Available | Not Available | NH₃ | [Pd(NH₃)₂(NO₃)₂] | Not Available |

| 2. Redox Decomposition | Not Available | Not Available | N₂, N₂O, H₂O | PdO or Pd | Not Available |

| 3. Final Decomposition | Not Available | Not Available | O₂ (from PdO) | Pd | Not Available |

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous ammine nitrate complexes of other transition metals, a multi-step decomposition pathway for tetraamminepalladium(II) dinitrate is proposed. The process is expected to involve initial deamination followed by a complex redox reaction between the liberated ammonia and the nitrate anions. The final solid product is dependent on the atmospheric conditions.

Step 1: Deamination

The initial step of the thermal decomposition is the loss of ammonia ligands from the tetraamminepalladium(II) complex. This is a common initial step for the decomposition of metal ammine complexes.

--INVALID-LINK--₂(s) → --INVALID-LINK--₂(s) + xNH₃(g)

It is likely that two molecules of ammonia are lost in the first significant decomposition stage to form the more stable square planar diamminedinitratopalladium(II) intermediate.

--INVALID-LINK--₂(s) → --INVALID-LINK--₂(s) + 2NH₃(g)

Step 2: Redox Decomposition

Following or concurrent with the final stages of deamination, a redox reaction is anticipated to occur between the ammonia (a reducing agent) and the nitrate ions (an oxidizing agent). This is typically a highly exothermic process. The gaseous products are expected to be a mixture of nitrogen oxides (like N₂O), nitrogen gas (N₂), and water (H₂O).

--INVALID-LINK--₂(s) → PdO(s) + N₂(g) + N₂O(g) + 4H₂O(g) (unbalanced, illustrative)

The exact stoichiometry of the gaseous products can vary depending on the reaction conditions.

Step 3: Final Decomposition to Metallic Palladium

If the decomposition is carried out to a sufficiently high temperature, particularly under an inert atmosphere, the palladium oxide formed in the previous step will decompose to metallic palladium and oxygen.

2PdO(s) → 2Pd(s) + O₂(g)

Under an oxidizing atmosphere (air), the formation of palladium oxide as the final solid product is more likely, unless very high temperatures are reached.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of tetraamminepalladium(II) dinitrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of tetraamminepalladium(II) dinitrate.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of tetraamminepalladium(II) dinitrate (typically 2-10 mg) is accurately weighed into a ceramic (e.g., alumina or platinum) crucible.

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed.

-

The desired atmosphere (e.g., high purity nitrogen or dry air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidizing environment.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the percentage mass loss for each step. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of tetraamminepalladium(II) dinitrate.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of tetraamminepalladium(II) dinitrate (typically 2-5 mg) is weighed into an aluminum or copper crucible. The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.

-

Instrument Setup:

-

The sample and reference crucibles are placed in the DSC cell.

-

The desired atmosphere (e.g., nitrogen) is purged through the cell.

-

-

Thermal Program:

-

The sample is subjected to the same temperature program as in the TGA analysis (e.g., heating from 25 °C to 400 °C at 10 °C/min).

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic (e.g., melting, some decomposition steps) and exothermic (e.g., crystallization, redox decomposition) events. The peak area can be integrated to determine the enthalpy change (ΔH) for each transition.

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition.

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

Mass spectra are continuously recorded throughout the TGA experiment.

-

The ion currents for specific mass-to-charge ratios (m/z) corresponding to potential gaseous products (e.g., m/z 17 for NH₃, 28 for N₂, 30 for NO, 44 for N₂O and CO₂, 18 for H₂O) are plotted against temperature. This allows for the correlation of specific gas evolution with the mass loss steps observed in the TGA data.

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of tetraamminepalladium(II) dinitrate.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway for --INVALID-LINK--₂.

Conclusion

The thermal decomposition of tetraamminepalladium(II) dinitrate is a complex process that is initiated at approximately 220 °C. The decomposition is proposed to proceed through a multi-step mechanism involving deamination to form a diamminedinitratopalladium(II) intermediate, followed by an intramolecular redox reaction that yields palladium oxide and a mixture of gaseous products. At higher temperatures, particularly in an inert atmosphere, the palladium oxide can be further reduced to metallic palladium.

There is a clear need for further detailed experimental studies, including TGA-MS and DSC, to fully elucidate the decomposition mechanism, accurately quantify the mass losses and enthalpy changes at each stage, and definitively identify the evolved gaseous species under various atmospheric conditions. The protocols and proposed pathways in this guide provide a framework for such future investigations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Palladium Nanoparticles using Tetraamminepalladium(II) Dinitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of palladium (Pd) nanoparticles using tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, as a precursor. The methodologies outlined are based on established chemical reduction and polyol synthesis techniques, adapted for this specific palladium source. The resulting nanoparticles are well-suited for a variety of applications, including catalysis and as components in drug delivery systems.

Introduction

Palladium nanoparticles (PdNPs) are of significant interest due to their high surface-area-to-volume ratio and excellent catalytic properties. They are employed in a wide range of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and oxidation reactions.[1][2] In the realm of drug development, PdNPs can be utilized as catalysts in the synthesis of active pharmaceutical ingredients (APIs) and as functional components of drug delivery vehicles.

Tetraamminepalladium(II) dinitrate is a water-soluble and stable precursor, making it a suitable candidate for the controlled synthesis of PdNPs in aqueous and polyol media. This document details two primary methods for the synthesis of PdNPs from this precursor: a chemical reduction method using sodium borohydride and a polyol synthesis method.

Experimental Protocols

Method 1: Chemical Reduction using Sodium Borohydride

This protocol describes the synthesis of PdNPs via the chemical reduction of tetraamminepalladium(II) dinitrate with sodium borohydride in an aqueous solution. A stabilizing agent is used to control the particle size and prevent aggregation.

Materials:

-

Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)

-

Sodium borohydride (NaBH₄)

-

Polyvinylpyrrolidone (PVP, as a stabilizing agent)

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of tetraamminepalladium(II) dinitrate.

-

Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of PVP to achieve a desired molar ratio of PVP to Pd (e.g., 10:1). Stir the solution vigorously for 30 minutes to ensure proper mixing.

-

Reduction: While stirring, add a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride dropwise to the palladium-PVP solution. The color of the solution should change from colorless to dark brown, indicating the formation of PdNPs.

-

Stirring and Aging: Continue stirring the solution for an additional 2 hours at room temperature to ensure the complete reduction of the palladium ions and the stabilization of the nanoparticles.

-

Purification: The synthesized PdNPs can be purified by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts.

Method 2: Polyol Synthesis

The polyol method utilizes a polyol, such as ethylene glycol, as both the solvent and the reducing agent. This method often yields nanoparticles with a narrow size distribution.

Materials:

-

Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)

-

Ethylene glycol

-

Polyvinylpyrrolidone (PVP, as a stabilizing agent)

Procedure:

-

Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser and a thermometer, dissolve a specific amount of PVP in ethylene glycol.

-

Addition of Precursor: Add a solution of tetraamminepalladium(II) dinitrate in ethylene glycol to the PVP solution. The molar ratio of the repeating unit of PVP to the palladium precursor is a critical parameter for controlling nanoparticle size.[3]

-

Heating and Reduction: Heat the mixture to a specific temperature (e.g., 140 °C) under constant stirring.[3][4] The ethylene glycol will act as the reducing agent at elevated temperatures. The reaction progress can be monitored by the color change of the solution to dark brown.

-

Cooling and Precipitation: After a designated reaction time (e.g., 1-3 hours), cool the solution to room temperature. The PdNPs can be precipitated by adding a non-solvent like acetone.

-

Purification: Separate the nanoparticles by centrifugation, wash them multiple times with ethanol and deionized water to remove residual ethylene glycol and PVP, and then dry them under vacuum.

Data Presentation

The properties of synthesized palladium nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize typical characterization data for PdNPs synthesized via chemical reduction and polyol methods, as reported in the literature for similar palladium precursors.

Table 1: Nanoparticle Size and Morphology

| Synthesis Method | Precursor | Reducing Agent | Stabilizing Agent | Average Particle Size (nm) | Morphology |

| Chemical Reduction | PdCl₂ | Sodium Borohydride | Glucosamine | 5.5 | Spherical |

| Polyol Synthesis | PdCl₂ | Ethylene Glycol | PVP | 7.5 | Spherical |

| Polyol Synthesis | K₂PdCl₄ | Ethylene Glycol | PVP & CTAB | 6.3 - 8.4 | Polyhedral |

Data compiled from various sources.[3][5]

Table 2: Catalytic Activity in the Reduction of 4-Nitrophenol

| Catalyst | Precursor for Nanoparticles | Reaction Time | Conversion (%) |

| PdNPs | Not Specified | 50 min | 100 |

| Pd/MIL68(Al) | Not Specified | Not Specified | High |

The reduction of 4-nitrophenol is a common model reaction to evaluate the catalytic activity of metallic nanoparticles.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of palladium nanoparticles.

Caption: General workflow for the synthesis and characterization of palladium nanoparticles.

Logical Relationship in Catalytic Reduction

This diagram illustrates the role of palladium nanoparticles in the catalytic reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride.

References

- 1. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]

- 2. Biotechnological synthesis of Pd-based nanoparticle catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium nanoparticles synthesis with controlled morphology obtained by polyol method [dspace.incdecoind.ro]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. Palladium nanoparticles synthesis, characterization using glucosamine as the reductant and stabilizing agent to explore their antibacterial & catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling using Tetraamminepalladium(II) Dinitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][[“]] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The versatility of the Suzuki coupling stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5]

This document provides a detailed protocol for conducting a Suzuki coupling reaction utilizing tetraamminepalladium(II) dinitrate as a catalyst precursor. While traditionally palladium sources like palladium(II) acetate or palladium(II) chloride are used, tetraamminepalladium(II) dinitrate offers a stable, water-soluble alternative for the in-situ generation of the active palladium(0) catalytic species.[6] The ammonia ligands can also enhance solubility in polar solvents, potentially facilitating catalysis in certain systems.

General Reaction Scheme

The general transformation of a Suzuki-Miyaura coupling is depicted below:

Where:

-

Ar-X : An aryl or vinyl halide (or triflate), with reactivity typically following the order I > Br > OTf > Cl.[7]

-

Ar'-B(OR)2 : An aryl or vinyl boronic acid or boronic ester.

-

Pd(0) catalyst : The active catalytic species, generated in-situ from a palladium(II) precursor.

-

Base : Required to facilitate the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[1][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for Suzuki coupling reactions under various conditions, providing a baseline for expected outcomes. The yields and reaction times are highly dependent on the specific substrates, catalyst loading, ligand, base, and solvent system employed.

| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OR)₂) | Catalyst Precursor | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ | 1 - 2 | K₂CO₃ | Toluene/H₂O | 80 - 100 | 2 - 12 | 85 - 95 |

| 4-Bromoanisole | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | 0.5 - 1 | K₃PO₄ | 1,4-Dioxane | 100 | 12 - 24 | 80 - 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | 0.1 - 0.5 | Cs₂CO₃ | THF/H₂O | 40 - 60 | 2 - 6 | 90 - 98 |

| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | 1 - 5 | K₂CO₃ | DMF | 80 - 110 | 8 - 16 | 75 - 88 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | 2 - 5 | K₃PO₄ | Toluene | 100 - 120 | 24 - 48 | 60 - 75 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using tetraamminepalladium(II) dinitrate as the catalyst precursor.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. This is crucial as the active Pd(0) catalyst can be sensitive to air.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetraamminepalladium(II) dinitrate (0.02 mmol). If a phosphine ligand is used, it should be added at this stage.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

-

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions under pressure or at high temperatures should be conducted behind a blast shield.[8]

Conclusion

Tetraamminepalladium(II) dinitrate serves as a viable and effective precursor for generating the catalytically active Pd(0) species required for Suzuki-Miyaura cross-coupling reactions. The protocol provided herein offers a general and adaptable method for researchers in organic synthesis and drug development. Optimization of reaction parameters such as the base, solvent, temperature, and the potential addition of a supporting ligand may be necessary to achieve high yields for specific and challenging substrates.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. consensus.app [consensus.app]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. google.com [google.com]

Application Notes and Protocols for Electrodeposition using Tetraamminepalladium(II) Dinitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of palladium films using tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. This palladium salt is a viable precursor for producing high-purity palladium coatings with applications ranging from catalysis and electronics to medical device manufacturing.

Overview and Applications

Tetraamminepalladium(II) dinitrate is a water-soluble palladium complex that serves as a source of palladium ions in an electroplating bath. The resulting electrodeposited palladium films are known for their catalytic activity, corrosion resistance, and biocompatibility. In the pharmaceutical and drug development sectors, palladium catalysts are crucial for various synthetic reactions, including hydrogenation and cross-coupling reactions. High-quality, electrodeposited palladium films on various substrates can serve as efficient and reusable catalysts.

Electrodeposition Bath Composition and Operating Parameters

The composition of the electroplating bath and the operating parameters are critical for controlling the quality and properties of the deposited palladium film. A typical bath formulation avoids halides and can be operated under neutral to slightly alkaline conditions.

Table 1: Typical Bath Composition for Palladium Electrodeposition

| Component | Concentration Range | Purpose |

| Tetraamminepalladium(II) Dinitrate | 1 - 30 g/L (as Pd) | Source of palladium ions |

| Supporting Electrolyte (e.g., Ammonium Sulfate, Ammonium Sulfamate) | 10 - 200 g/L | Increases conductivity of the bath |

| pH Adjusting Agent (e.g., Sulfuric Acid, Ammonium Hydroxide) | As needed | To maintain the desired pH of the bath |

Table 2: Typical Operating Parameters for Palladium Electrodeposition

| Parameter | Typical Range | Effect on Deposition |

| pH | 5.0 - 9.0 | Influences plating rate and adhesion. Optimal adhesion is often found in the 8-10 range for ammoniacal baths.[1] Lower pH can reduce the plating rate.[1] |

| Temperature | 25 - 65 °C | Higher temperatures generally increase the deposition rate.[1][2] However, excessively high temperatures can lead to unstable plating.[1] |

| Current Density | 5 - 20 A/dm² | Higher current densities lead to thicker and smoother deposits, but excessively high values can result in poor quality films.[1] |

| Agitation | Moderate | Ensures uniform concentration of ions at the cathode surface, leading to a more uniform deposit. |

Experimental Protocols

Substrate Preparation

Proper substrate preparation is crucial for achieving good adhesion and a uniform palladium coating. The specific steps will vary depending on the substrate material.

Protocol 1: General Substrate Preparation

-

Degreasing: Remove organic contaminants from the substrate surface by ultrasonic cleaning in a suitable solvent (e.g., acetone, ethanol) for 10-15 minutes.

-

Rinsing: Thoroughly rinse the substrate with deionized water.

-

Acid Etching (if necessary for the substrate): Activate the surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) for 30-60 seconds. This step is particularly important for metallic substrates to remove any oxide layers.

-

Final Rinsing: Rinse the substrate again with deionized water and dry it with a stream of nitrogen or clean, compressed air.

Electrodeposition Procedure

The following protocols describe both galvanostatic (constant current) and potentiostatic (constant potential) electrodeposition methods.

Protocol 2: Galvanostatic Electrodeposition

-

Bath Preparation: Prepare the electrodeposition bath according to the desired composition in Table 1. Ensure all components are fully dissolved. Adjust the pH to the desired value using a pH meter and appropriate acid or base.

-

Cell Setup: Use a two-electrode or three-electrode setup. In a two-electrode setup, the substrate is the cathode and a platinum or graphite electrode serves as the anode. In a three-electrode setup, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode) is added.

-

Deposition: Immerse the prepared substrate (cathode) and the anode in the electroplating bath. Apply a constant current density within the range specified in Table 2 for a predetermined time to achieve the desired film thickness.

-

Post-treatment: After deposition, immediately rinse the coated substrate with deionized water to remove any residual plating solution and dry it.

Protocol 3: Potentiostatic Electrodeposition

-

Bath Preparation and Cell Setup: Follow steps 1 and 2 from the Galvanostatic Electrodeposition protocol, ensuring a three-electrode setup is used.

-

Deposition: Immerse the electrodes in the bath and apply a constant potential between the working electrode (substrate) and the reference electrode. The specific potential will depend on the desired deposition rate and film morphology and should be determined from cyclic voltammetry studies of the plating bath.

-

Post-treatment: Follow step 4 from the Galvanostatic Electrodeposition protocol.

Characterization of Electrodeposited Palladium Films

The quality and properties of the electrodeposited palladium films should be characterized using appropriate analytical techniques.

Table 3: Characterization Techniques for Palladium Films

| Property | Technique(s) | Information Obtained |

| Morphology and Thickness | Scanning Electron Microscopy (SEM) | Surface topography, grain size, and film thickness |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Purity of the palladium deposit |

| Crystalline Structure | X-ray Diffraction (XRD) | Crystal phases and orientation |

| Surface Roughness | Atomic Force Microscopy (AFM) | Quantitative measure of surface roughness |

Visualizations

Experimental Workflow

Caption: A flowchart of the palladium electrodeposition process.

Logical Relationship of Deposition Parameters

References

Preparation of Palladium Oxide from Tetraamminepalladium(II) Dinitrate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of palladium(II) oxide (PdO) through the thermal decomposition of tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. This method offers a reliable route to produce palladium oxide, a material with significant applications in catalysis, gas sensing, and electronics. The protocol includes the preparation of the tetraamminepalladium(II) dinitrate precursor and its subsequent calcination to yield palladium oxide.

Introduction

Palladium(II) oxide is a stable oxide of palladium that is widely utilized as a heterogeneous catalyst in various organic transformations, including oxidation and hydrogenation reactions. The synthesis of PdO with controlled properties, such as particle size and surface area, is crucial for its catalytic performance. The thermal decomposition of a suitable precursor, such as tetraamminepalladium(II) dinitrate, is a common and effective method to produce palladium oxide. This application note details a two-stage process for the preparation of palladium oxide, starting from the synthesis of the tetraamminepalladium(II) dinitrate precursor.

Experimental Protocols

Part 1: Synthesis of Tetraamminepalladium(II) Dinitrate (Pd(NH₃)₄₂)

This protocol describes the synthesis of the precursor, tetraamminepalladium(II) dinitrate, from palladium(II) nitrate.

Materials:

-

Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)

-

Ammonium hydroxide (28-30% NH₃ basis)

-

Deionized water

-

Ethanol

-

Ice bath

Procedure:

-

Dissolve a known amount of palladium(II) nitrate dihydrate in a minimal amount of deionized water in a beaker.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise to the cold palladium nitrate solution with constant stirring. A white precipitate of tetraamminepalladium(II) hydroxide will form initially.

-

Continue adding ammonium hydroxide until the precipitate redissolves, and a clear, colorless solution is obtained. This indicates the formation of the soluble [Pd(NH₃)₄]²⁺ complex.

-

Slowly add ethanol to the clear solution with continuous stirring until a white crystalline precipitate of tetraamminepalladium(II) dinitrate is formed.

-

Filter the white precipitate using a Buchner funnel and wash it with a small amount of cold ethanol.

-

Dry the resulting white solid in a desiccator over a suitable drying agent (e.g., silica gel) to obtain pure tetraamminepalladium(II) dinitrate.

Part 2: Preparation of Palladium(II) Oxide (PdO) via Thermal Decomposition

This protocol outlines the thermal decomposition of the synthesized tetraamminepalladium(II) dinitrate to produce palladium(II) oxide.

Materials:

-

Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)

-

Ceramic crucible

-

Tube furnace with temperature and atmosphere control

Procedure:

-

Place a known amount of the dried tetraamminepalladium(II) dinitrate into a ceramic crucible.

-

Place the crucible in the center of a tube furnace.

-

Heat the furnace to 220°C in a static air atmosphere. A controlled heating rate of 1-10°C/minute is recommended to ensure uniform decomposition.

-

Hold the temperature at 220°C for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor. The white precursor will turn into a black or greenish-black powder, which is palladium(II) oxide.

-

After the calcination is complete, turn off the furnace and allow it to cool down to room temperature naturally.

-

Once cooled, carefully remove the crucible containing the palladium(II) oxide powder.

-

The resulting palladium(II) oxide can be characterized using various analytical techniques.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the synthesis.

| Parameter | Value/Range | Notes |

| Precursor Synthesis | ||

| Starting Material | Palladium(II) nitrate dihydrate | |

| Reagent | Concentrated Ammonium Hydroxide | Added in excess to form the tetraammine complex. |

| Precipitation Agent | Ethanol | To precipitate the dinitrate salt. |

| Product | Tetraamminepalladium(II) dinitrate | White crystalline solid. |

| Thermal Decomposition | ||

| Precursor | Tetraamminepalladium(II) dinitrate | |

| Decomposition Temperature | 220°C | As indicated by thermal analysis.[1] |

| Heating Rate | 1-10°C/minute | A slower heating rate promotes uniform particle formation.[1] |

| Atmosphere | Air | An oxidizing atmosphere is required for the formation of the oxide. |

| Duration | 2-4 hours | To ensure complete conversion. |

| Product | Palladium(II) Oxide (PdO) | Black or greenish-black powder. |

| Product Characterization | ||

| Crystal Structure | Tetragonal | Confirmed by XRD. |

| Morphology | Nanoparticles | As observed by SEM. |

| Purity | High | Can be assessed by XRD and XPS. |

Mandatory Visualization

Figure 1: Experimental workflow for the preparation of palladium oxide from tetraamminepalladium(II) dinitrate.

Characterization of Palladium(II) Oxide

The synthesized palladium(II) oxide can be characterized by a variety of standard analytical techniques to determine its physical and chemical properties.

-

X-Ray Diffraction (XRD): To confirm the crystalline phase of the palladium oxide and to estimate the crystallite size. The expected pattern for PdO is a tetragonal structure.

-

Scanning Electron Microscopy (SEM): To investigate the surface morphology and particle size distribution of the prepared palladium oxide powder.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of palladium on the surface of the material.

-

Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the synthesized palladium oxide and to confirm the complete decomposition of the precursor.

This detailed protocol provides a reproducible method for the synthesis of palladium(II) oxide, a valuable material for various applications in research and development. The characterization techniques outlined will enable researchers to thoroughly assess the quality and properties of the synthesized material.

References

Application Notes and Protocols: Catalytic Activity of Tetraamminepalladium(II) Dinitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a versatile and highly pure source of palladium for a variety of catalytic applications in organic synthesis and materials science. As a stable, water-soluble Pd(II) salt, it serves as an excellent precursor for the in situ generation of catalytically active Pd(0) species, which are essential for numerous cross-coupling reactions. Furthermore, it is a convenient starting material for the preparation of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).

These application notes provide detailed protocols for the use of tetraamminepalladium(II) dinitrate in several key transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as the preparation and application of a heterogeneous Pd/C catalyst for hydrogenation.

In Situ Generation of Pd(0) for Cross-Coupling Reactions

Tetraamminepalladium(II) dinitrate is a Pd(II) precatalyst and requires reduction to the catalytically active Pd(0) state for cross-coupling reactions to proceed. This reduction is typically achieved in situ through the action of various reagents present in the reaction mixture, such as phosphine ligands, amines, or solvents. The general pathway involves the initial formation of a Pd(II)-phosphine complex, followed by reductive elimination or reaction with a base to generate the Pd(0) species that enters the catalytic cycle.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Tetraamminepalladium(II) dinitrate, in combination with a suitable phosphine ligand, serves as an effective precatalyst.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

A representative procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is detailed below.

Materials:

-

Tetraamminepalladium(II) dinitrate

-

Triphenylphosphine (PPh₃)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add tetraamminepalladium(II) dinitrate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

-

Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

-

Add degassed toluene (5 mL) and degassed water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.

Quantitative Data

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |

| 2 | 4-Iodoanisole | Phenylboronic acid | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 95 |

| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2.0 | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |

Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions using tetraamminepalladium(II) dinitrate as a precatalyst.

Application in Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. Tetraamminepalladium(II) dinitrate is an effective precatalyst for this transformation.

Experimental Protocol: Synthesis of Butyl Cinnamate

A typical procedure for the Heck reaction between iodobenzene and butyl acrylate is provided.

Materials:

-

Tetraamminepalladium(II) dinitrate

-

Tri(o-tolyl)phosphine

-

Iodobenzene

-

Butyl acrylate

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in DMF (5 mL) under an inert atmosphere.

-

Add iodobenzene (1.0 mmol), butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

-

Heat the mixture to 100 °C and stir for 6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and pour it into water (20 mL).

-

Extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain butyl cinnamate.

Quantitative Data

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Butyl acrylate | 2.0 | Et₃N | DMF | 100 | 6 | 88 |

| 2 | 4-Bromoacetophenone | Styrene | 1.5 | NaOAc | DMAc | 120 | 8 | 91 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | 2.0 | K₂CO₃ | DMF | 110 | 10 | 82 |

Table 2: Representative yields for Heck reactions using tetraamminepalladium(II) dinitrate as a precatalyst.

Application in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often employing a copper co-catalyst.

Experimental Protocol: Synthesis of Phenylethynylbenzene

The following is a representative protocol for the Sonogashira coupling of iodobenzene and phenylacetylene.

Materials:

-

Tetraamminepalladium(II) dinitrate

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Iodobenzene

-

Phenylacetylene

-

Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add tetraamminepalladium(II) dinitrate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with argon.

-

Add THF (5 mL) and diisopropylamine (3 mL).

-

Add iodobenzene (1.0 mmol) followed by phenylacetylene (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield phenylethynylbenzene.

Quantitative Data

| Entry | Halide | Alkyne | Pd Loading (mol%) | Cu(I) Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | 1.0 | 2.0 | DIPA | THF | RT | 5 | 94 |

| 2 | 1-Bromo-4-methoxybenzene | 1-Octyne | 1.5 | 3.0 | Et₃N | DMF | 60 | 8 | 89 |

| 3 | Vinyl bromide | Trimethylsilylacetylene | 2.0 | 4.0 | DIPA | THF | RT | 6 | 85 |

Table 3: Representative yields for Sonogashira coupling reactions.

Preparation and Application of Heterogeneous Pd/C Catalyst

Tetraamminepalladium(II) dinitrate is an excellent precursor for preparing highly active supported palladium catalysts.

Protocol: Preparation of 5% Pd/C

Materials:

-

Tetraamminepalladium(II) dinitrate

-

Activated carbon (high surface area)

-

Deionized water

-

Formaldehyde solution (37%)

-

Sodium hydroxide solution (1 M)

Procedure:

-

Suspend activated carbon (0.95 g) in deionized water (50 mL) in a round-bottom flask and stir vigorously.

-

In a separate beaker, dissolve tetraamminepalladium(II) dinitrate (calculated to provide 50 mg of Pd metal) in deionized water (10 mL).

-

Add the palladium solution to the carbon slurry and stir for 2 hours to ensure complete adsorption.

-

Heat the mixture to 80 °C.

-

Slowly add formaldehyde solution (5 mL) to the heated slurry.

-

Adjust the pH of the mixture to ~10 with 1 M sodium hydroxide solution to facilitate the reduction of Pd(II) to Pd(0).

-

Maintain the temperature at 80 °C and continue stirring for 2 hours.

-

Cool the mixture to room temperature, and collect the Pd/C catalyst by vacuum filtration.

-

Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

-

Dry the catalyst in a vacuum oven at 80 °C overnight.

Application Protocol: Hydrogenation of Nitrobenzene

Materials:

-

5% Pd/C catalyst (prepared as above)

-

Nitrobenzene

-

Ethanol

-

Hydrogen gas

Procedure:

-

To a hydrogenation vessel, add 5% Pd/C (50 mg).

-

Add a solution of nitrobenzene (1.0 mmol) in ethanol (10 mL).

-

Seal the vessel, evacuate, and purge with hydrogen gas (3 cycles).

-

Pressurize the vessel with hydrogen gas (3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis.

-

After the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain aniline.

Quantitative Data

| Entry | Substrate | Catalyst Loading (wt%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Nitrobenzene | 5 | Ethanol | 3 | RT | 3 | >99 |

| 2 | Styrene | 5 | Methanol | 1 | RT | 1 | >99 |

| 3 | Benzyl Benzoate | 5 | Ethyl Acetate | 5 | 40 | 6 | >99 |

Table 4: Representative results for the hydrogenation of various substrates using the prepared 5% Pd/C catalyst.

Conclusion

Tetraamminepalladium(II) dinitrate is a highly effective and versatile palladium precursor for a range of important catalytic transformations. Its utility in both homogeneous cross-coupling reactions and as a starting material for heterogeneous catalysts makes it a valuable reagent in the fields of chemical synthesis, drug discovery, and materials science. The protocols provided herein serve as a guide for researchers to harness the catalytic potential of this compound.

Application Note and Protocols: Tetraamminepalladium(II) Dinitrate as a Precursor for Palladium Nanoparticles in Hydrogen Storage Applications

Audience: Researchers, scientists, and materials development professionals.

Abstract: This document outlines the prospective use of tetraamminepalladium(II) dinitrate as a precursor material for the synthesis of palladium nanoparticles for hydrogen storage applications. While direct research on tetraamminepalladium(II) dinitrate for hydrogen storage is limited, its properties make it a suitable candidate for generating palladium nanostructures, which are known for their hydrogen sorption capabilities. This application note provides protocols for the synthesis of the precursor, its thermal decomposition into palladium nanoparticles, and the subsequent evaluation of the nanoparticles' hydrogen storage performance.

Introduction

Hydrogen is a promising clean energy carrier, but its efficient and safe storage remains a significant challenge.[1] Palladium (Pd) is a well-known material for hydrogen storage due to its ability to readily absorb and desorb hydrogen at ambient temperatures and pressures, forming palladium hydride (PdHₓ).[2][3] The use of palladium in the form of nanoparticles can further enhance hydrogen storage properties by increasing the surface-area-to-volume ratio and potentially altering the thermodynamics of hydride formation.

Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a water-soluble palladium complex.[4][5] While primarily used as a catalyst in organic synthesis, its thermal decomposition properties make it an attractive precursor for the controlled synthesis of palladium nanoparticles.[6][7] This document provides a comprehensive guide for researchers interested in exploring this novel application, covering the synthesis of the precursor, its conversion to palladium nanoparticles, and the characterization of their hydrogen storage capabilities.

Synthesis and Characterization Protocols

Protocol for Synthesis of Tetraamminepalladium(II) Dinitrate

This protocol describes a representative method for the synthesis of tetraamminepalladium(II) dinitrate, adapted from procedures for similar tetraamminepalladium(II) salts.[8]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Concentrated ammonia solution (25-28%)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Dichlorotetraamminepalladium(II):

-

Dissolve a known amount of PdCl₂ in a minimal amount of concentrated ammonia solution with stirring. The reaction is exothermic and should be performed in a fume hood.

-

Continue stirring until the initial brown PdCl₂ powder is completely converted into a white precipitate of [Pd(NH₃)₄]Cl₂.

-

Filter the white precipitate, wash with a small amount of cold deionized water, followed by ethanol.

-

Dry the product under vacuum.

-

-

Conversion to Tetraamminepalladium(II) Dinitrate:

-

Dissolve the synthesized [Pd(NH₃)₄]Cl₂ in deionized water.

-

In a separate container, prepare a stoichiometric solution of AgNO₃ in deionized water (2 moles of AgNO₃ per mole of [Pd(NH₃)₄]Cl₂).

-

Slowly add the AgNO₃ solution to the [Pd(NH₃)₄]Cl₂ solution with constant stirring. A white precipitate of silver chloride (AgCl) will form.

-

Protect the reaction mixture from light to prevent the decomposition of AgCl.

-

After the addition is complete, continue stirring for 1-2 hours to ensure complete reaction.

-

Filter the mixture to remove the AgCl precipitate.

-

The resulting filtrate is an aqueous solution of tetraamminepalladium(II) dinitrate. The solid product can be obtained by slow evaporation of the solvent.

-

Protocol for Synthesis of Palladium Nanoparticles via Thermal Decomposition

This protocol outlines the thermal decomposition of tetraamminepalladium(II) dinitrate to produce palladium nanoparticles. The decomposition temperature is a critical parameter that influences the size and morphology of the resulting nanoparticles.[7]

Materials:

-

Tetraamminepalladium(II) dinitrate

-

High-temperature tube furnace with gas flow control

-

Inert gas (e.g., Argon or Nitrogen)

-

Reducing gas (e.g., 5% H₂ in Argon)

Procedure:

-

Place a known amount of tetraamminepalladium(II) dinitrate powder in a ceramic boat and position it in the center of the tube furnace.

-

Purge the furnace with an inert gas for at least 30 minutes to remove any residual air.

-

Heat the furnace to the desired decomposition temperature (e.g., 250-400°C) under a continuous flow of inert gas. The thermal decomposition temperature of tetraamminepalladium(II) nitrate is reported to be around 220°C.[7]

-

Hold at the decomposition temperature for a specified duration (e.g., 1-2 hours) to ensure complete conversion.

-

For complete reduction to metallic palladium, the gas flow can be switched to a reducing atmosphere (e.g., 5% H₂ in Argon) during the cooling phase or as a final step at the decomposition temperature.

-

Cool the furnace to room temperature under an inert gas flow.

-

The resulting black powder consists of palladium nanoparticles.

Characterization of Palladium Nanoparticles

To ensure the successful synthesis of palladium nanoparticles with desired characteristics, the following techniques are recommended:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the palladium nanoparticles and estimate the average crystallite size.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation state of palladium.

Hydrogen Storage Properties and Measurement

The hydrogen storage performance of the synthesized palladium nanoparticles can be evaluated by measuring their pressure-composition-temperature (PCT) isotherms.

Expected Hydrogen Storage Performance of Palladium Nanoparticles

The hydrogen storage properties of palladium nanoparticles are known to be size-dependent.[9] The following table summarizes representative data from the literature for palladium-based nanomaterials.

| Material | Hydrogen Storage Capacity (wt. %) | Conditions | Reference |

| Palladium Nanoparticles (4 nm) | ~0.5 wt. % | Room Temperature, < 10 bar | [10] |

| Palladium-decorated MWCNTs | Varies with Pd loading | Room Temperature, 0.5 MPa | |

| Bulk Palladium | ~0.6 wt. % | Room Temperature, 1 atm | [2] |

Experimental Protocol for Hydrogen Storage Measurement

This protocol describes the measurement of hydrogen storage capacity using a volumetric method, often referred to as a Sievert's apparatus.[11]

Apparatus:

-

Sievert's-type volumetric apparatus

-

Sample holder

-

High-purity hydrogen gas

-

Vacuum pump

-

Pressure transducers and temperature sensors

Procedure:

-

Sample Preparation and Activation:

-

Accurately weigh the synthesized palladium nanoparticle sample and load it into the sample holder.

-

Attach the sample holder to the apparatus and evacuate the system to a high vacuum (<10⁻⁵ mbar).

-

Heat the sample under vacuum to a moderate temperature (e.g., 100-150°C) for several hours to remove any adsorbed moisture and gases. This is the activation step.

-

Cool the sample to the desired measurement temperature (e.g., room temperature).

-

-

Isotherm Measurement (Absorption):

-

Isolate the sample holder from the vacuum pump.

-

Pressurize a calibrated reference volume with high-purity hydrogen to a known pressure.

-

Expand the hydrogen gas from the reference volume into the sample holder.

-

Monitor the pressure until it stabilizes, indicating that equilibrium has been reached.

-

The amount of hydrogen absorbed by the sample is calculated from the pressure drop, the known volumes of the apparatus, and the equation of state for hydrogen.

-

Repeat this process by incrementally increasing the hydrogen pressure to construct the absorption isotherm.

-

-

Isotherm Measurement (Desorption):

-

Once the maximum desired pressure is reached, the desorption isotherm can be measured.

-

Expand a small amount of gas from the sample holder into the evacuated reference volume.

-

Allow the pressure to equilibrate.

-

The amount of desorbed hydrogen is calculated from the pressure increase in the reference volume.

-

Repeat this process by incrementally decreasing the pressure to construct the desorption isotherm.

-

-

Data Analysis:

-

Plot the amount of hydrogen stored (typically in weight percent or as a hydrogen-to-metal atomic ratio, H/M) as a function of the equilibrium pressure for both absorption and desorption.

-

The resulting PCT isotherm provides information on the maximum storage capacity, the plateau pressure (for the α-β phase transition), and the hysteresis.

-

Visualizations

Caption: Experimental workflow from precursor synthesis to hydrogen storage evaluation.

Caption: Logical relationship of the proposed application.

Conclusion

Tetraamminepalladium(II) dinitrate presents a viable and controllable precursor for the synthesis of palladium nanoparticles. The protocols detailed in this application note provide a framework for researchers to explore this pathway for developing novel hydrogen storage materials. The thermal decomposition method offers a straightforward route to producing palladium nanoparticles, whose hydrogen storage properties can then be systematically investigated. Further research should focus on optimizing the decomposition parameters to control nanoparticle size and morphology, and to investigate the influence of these properties on hydrogen storage capacity, kinetics, and cycling stability.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Palladium - Wikipedia [en.wikipedia.org]

- 3. research.tue.nl [research.tue.nl]

- 4. Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | H12N6O6Pd | CID 166871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US7994091B2 - Method for producing palladium-containing catalyst - Google Patents [patents.google.com]

- 7. CN102616869A - Tetrammine palladium sulphate synthesis method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrogen storage properties of spark generated palladium nanoparticles [elibrary.ru]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. amslaurea.unibo.it [amslaurea.unibo.it]

Troubleshooting & Optimization

Technical Support Center: Improving Yields with Tetraamminepalladium(II) Dinitrate

Welcome to the technical support center for tetraamminepalladium(II) dinitrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions using this versatile palladium precursor.

Frequently Asked Questions (FAQs)

Q1: What is tetraamminepalladium(II) dinitrate and what are its primary applications?

Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a palladium(II) complex that serves as a precursor to catalytically active Pd(0) species. It is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Q2: How is the active Pd(0) catalyst formed from tetraamminepalladium(II) dinitrate?

The Pd(II) center in tetraamminepalladium(II) dinitrate is reduced in situ to the active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, such as amines, phosphine ligands (if added), or other reactants.[2][3] The ammonia ligands stabilize the palladium precursor and are displaced during the formation of the active catalytic species.

Q3: Are additional ligands, such as phosphines, required when using tetraamminepalladium(II) dinitrate?

While tetraamminepalladium(II) dinitrate can be effective in some "ligandless" reactions, the addition of supporting ligands, particularly phosphine ligands, is often beneficial and can significantly improve reaction yield and catalyst stability.[4][5][6] The choice of ligand depends on the specific reaction and substrates. For challenging substrates, a well-chosen ligand is often crucial.

Q4: What are the common causes of low yield in reactions using this catalyst?

Low yields can stem from several factors, including incomplete catalyst activation, catalyst deactivation (poisoning), poor substrate quality, suboptimal reaction conditions (temperature, solvent, base), or the presence of oxygen. A systematic approach to troubleshooting these variables is essential for improving reaction outcomes.

Troubleshooting Guide

Low or No Conversion

| Potential Cause | Troubleshooting Steps |

| Inactive Catalyst | Ensure proper activation: The reduction of Pd(II) to Pd(0) is crucial. Consider adding a reducing agent if necessary, although often other reaction components can fulfill this role. Ensure the reaction is properly degassed, as oxygen can oxidize the active Pd(0) species. |

| Catalyst Poisoning | Identify and eliminate poisons: Common catalyst poisons include sulfur compounds, cyanides, and halides.[7] Ensure all reagents and solvents are of high purity. If contamination is suspected, purify the starting materials. |

| Suboptimal Base | Screen different bases: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. |

| Incorrect Solvent | Optimize the solvent system: The solvent affects the solubility of reactants and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. Sometimes a mixture of solvents, including water, can be beneficial. |

| Low Reaction Temperature | Increase the temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions. |

Formation of Side Products

| Potential Cause | Troubleshooting Steps |

| Homocoupling of Boronic Acid (in Suzuki reactions) | Optimize reaction conditions: Homocoupling is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. The choice of base and solvent can also influence the extent of homocoupling. |

| Protodeboronation (in Suzuki reactions) | Use anhydrous conditions: The presence of water can lead to the cleavage of the carbon-boron bond. Use dry solvents and reagents. |

| Decomposition of Starting Materials or Product | Lower the reaction temperature: If the desired product or starting materials are thermally unstable, reducing the reaction temperature may be necessary, even if it leads to longer reaction times. |

Quantitative Data on Factors Influencing Yield

| Parameter | General Effect on Yield | Notes |

| Catalyst Loading | Increasing catalyst loading can improve yield, but excessively high amounts can lead to side reactions and are not cost-effective. | Typical loadings range from 0.1 to 5 mol%. |

| Ligand-to-Palladium Ratio | An optimal ratio (often 1:1 or 2:1) is crucial. Excess ligand can sometimes inhibit the reaction. | The ammonia ligands on the precursor are displaced by more strongly coordinating ligands if added. |

| Base Strength and Stoichiometry | A stronger base can sometimes accelerate the reaction, but may also promote side reactions. Typically, 1.5 to 3 equivalents of base are used. | The choice of base is highly dependent on the specific substrates and reaction type. |

| Temperature | Higher temperatures generally increase the reaction rate and yield, up to the point of thermal decomposition of reactants or catalyst. | A temperature screening is often a valuable optimization step. |

| Solvent Polarity | The optimal solvent polarity depends on the solubility of the reactants and the nature of the catalytic cycle. | Aprotic polar solvents like DMF or dioxane are common, but sometimes nonpolar solvents like toluene are preferred. |

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for your specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dioxane/Water (4:1, 5 mL)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add the dioxane/water solvent mixture (5 mL) via syringe.

-

In a separate vial, dissolve the tetraamminepalladium(II) dinitrate (0.02 mmol) in a small amount of the solvent mixture and add it to the reaction flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Troubleshooting workflow for low yield reactions.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.vu.nl [research.vu.nl]

Technical Support Center: Stabilizing Tetraamminepalladium(II) Dinitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of tetraamminepalladium(II) dinitrate solutions in experimental settings.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter with your tetraamminepalladium(II) dinitrate solutions.

Issue 1: Precipitation or Cloudiness in the Solution

Possible Causes:

-

Change in pH: A decrease in pH can lead to the displacement of ammonia ligands by water or other anions, potentially forming less soluble palladium hydroxide or other palladium salts. The tetraamminepalladium(II) nitrate complex is most stable in basic conditions.

-

Solvent Evaporation: Concentration of the solution due to solvent evaporation can exceed the solubility limit of the salt, causing it to precipitate.

-

Contamination: Introduction of incompatible substances, such as strong acids or reducing agents, can cause the complex to decompose and precipitate.

-

Low Temperature: Storage at excessively low temperatures may decrease the solubility of the salt in the aqueous solution.

Solutions:

-

pH Adjustment: If a pH drop is suspected, cautiously add a dilute solution of ammonium hydroxide dropwise while stirring to raise the pH. The optimal pH for this solution is typically between 9.5 and 10.[1]

-

Redissolution Protocol: If precipitation has occurred, gentle warming of the solution in a sealed container may help redissolve the precipitate. If this is unsuccessful, the addition of a small amount of concentrated ammonium hydroxide can aid in redissolving the palladium salt.

-

Preventative Measures: Ensure containers are tightly sealed to prevent solvent evaporation and contamination. Store the solution in a cool, dry, and well-ventilated area, avoiding extreme temperatures.

Issue 2: Color Change of the Solution

Possible Causes:

-

Decomposition: A significant color change, particularly the formation of a black or dark-colored precipitate (palladium black), is a strong indicator of the decomposition of the palladium complex to metallic palladium. This can be triggered by exposure to heat, light, or reducing agents.

-

Contamination: The presence of impurities can lead to side reactions and the formation of colored byproducts.

Solutions:

-

Identify the Cause: Review the experimental procedure and storage conditions to identify any potential triggers for decomposition, such as accidental heating or the introduction of a reducing agent.

-

Solution Integrity: A solution with palladium black is no longer suitable for most applications as the concentration of the active palladium complex is altered. It is generally recommended to discard the solution following proper waste disposal protocols.

-

Preventative Measures: Protect the solution from light and heat. Ensure all glassware is scrupulously clean and that no incompatible chemicals are introduced into the solution.

Issue 3: Inconsistent Results in Catalytic Reactions (e.g., Suzuki Coupling)

Possible Causes:

-

Catalyst Deactivation: The active palladium(0) species, formed in situ from the tetraamminepalladium(II) dinitrate precursor, can be sensitive to oxygen and certain functional groups. The formation of palladium black during the reaction is a visual indicator of catalyst deactivation.

-

Impure Starting Materials: Contaminants in the reactants or solvents can poison the palladium catalyst.

-

Incorrect Reaction Conditions: Suboptimal temperature, solvent, or base can lead to poor catalyst performance and low yields.

Solutions:

-

Degas Solvents: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.

-

Purify Starting Materials: Ensure the purity of all reactants and solvents.

-

Optimize Reaction Conditions: If catalyst deactivation is suspected, consider screening different ligands, bases, and solvents. In some cases, using a pre-formed palladium(0) catalyst may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tetraamminepalladium(II) dinitrate solutions?

A1: To ensure the stability of the solution, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is also advisable to protect the solution from light.

Q2: What is the expected shelf life of a tetraamminepalladium(II) dinitrate solution?

A2: While the tetraamminepalladium(II) complex is thermodynamically very stable, the practical shelf life of the solution can vary depending on storage conditions.[1] Under optimal storage, the solution should remain stable for an extended period. Regular visual inspection for precipitation or color change is recommended.

Q3: What are the signs of decomposition?

A3: Visual signs of decomposition include the formation of a precipitate (often black, indicating palladium metal), a noticeable color change in the solution, or the evolution of ammonia gas (detectable by its characteristic odor).[1] Upon heating, the solution may evolve ammonia and nitrous oxide gases.[1]

Q4: What is the impact of pH on the stability of the solution?